molecular formula C14H7BrCl2N2O B1332037 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole CAS No. 381178-19-4

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

货号: B1332037
CAS 编号: 381178-19-4
分子量: 370 g/mol
InChI 键: FCHAOUUZWMEJQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crystallographic Analysis and Conformational Studies

The crystal structure of 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (CAS: 381178-19-4) has been resolved through X-ray diffraction studies, revealing a planar 1,2,4-oxadiazole core with substituted aromatic rings oriented at specific dihedral angles. The central oxadiazole ring exhibits bond lengths of 1.30–1.35 Å for N–O and 1.38–1.42 Å for C–N bonds, consistent with delocalized π-electron systems in heterocyclic frameworks. The 4-bromophenyl and 2,4-dichlorophenyl substituents adopt near-orthogonal orientations relative to the oxadiazole plane, with dihedral angles of 18.7° and 12.2°, respectively, minimizing steric hindrance while maintaining conjugation.

Table 1: Key crystallographic parameters

Parameter Value
Space group P-1
Unit cell dimensions a = 6.71 Å, b = 14.03 Å, c = 16.68 Å
Dihedral angles Φ₁ = 18.7° (Br-Ph), Φ₂ = 12.2° (Cl₂-Ph)
Bond lengths (N–O/C–N) 1.32 Å / 1.40 Å

Intermolecular interactions dominate the packing arrangement, with C–H⋯N and C–H⋯O hydrogen bonds forming a layered architecture. Halogen atoms participate in type-II Br⋯Cl interactions (3.42 Å), stabilizing the supramolecular framework.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.12 eV, indicating moderate kinetic stability. The HOMO (−5.87 eV) localizes on the oxadiazole ring and bromophenyl group, while the LUMO (−1.75 eV) resides primarily on the dichlorophenyl moiety, suggesting charge-transfer potential.

Table 2: Frontier molecular orbital energies

Orbital Energy (eV) Localization
HOMO −5.87 Oxadiazole + Br-Ph
LUMO −1.75 Cl₂-Ph

Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the oxadiazole’s lone pairs (n(O) → σ*(C–N)) and aryl π-systems, contributing to resonance stabilization. The Mulliken charge distribution shows significant polarization: O (−0.42 e), N1 (−0.18 e), N2 (+0.15 e), Br (−0.08 e), and Cl (−0.12 e).

Comparative Analysis with Substituted 1,2,4-Oxadiazole Analogues

Substituent effects were evaluated against three analogues:

  • 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole : Electron-donating methyl groups increase HOMO energy (−5.52 eV), enhancing nucleophilic reactivity.
  • 3-(4-Nitrophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole : Nitro groups reduce the HOMO-LUMO gap to 3.78 eV, favoring electrophilic attacks.
  • 3-(2,4-Difluorophenyl)-5-(4-bromophenyl)-1,2,4-oxadiazole : Fluorine atoms induce torsional strain (Φ = 22.5°), disrupting conjugation.

Table 3: Substituent impact on electronic properties

Compound HOMO (eV) LUMO (eV) ΔE (eV)
Target compound −5.87 −1.75 4.12
3-(4-Methylphenyl)-5-phenyl derivative −5.52 −1.68 3.84
3-(4-Nitrophenyl)-5-(2-Cl-Ph) derivative −6.02 −2.24 3.78

The target compound’s bromine and chlorine substituents synergistically lower electron density at C5 (Mulliken charge: +0.23 e), making it susceptible to nucleophilic substitution—a feature absent in methyl- or nitro-substituted analogues.

属性

IUPAC Name

3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2O/c15-9-3-1-8(2-4-9)13-18-14(20-19-13)11-6-5-10(16)7-12(11)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHAOUUZWMEJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362369
Record name 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381178-19-4
Record name 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

化学反应分析

Substitution Reactions

The bromine and chlorine atoms on the aromatic rings undergo nucleophilic aromatic substitution (NAS) under controlled conditions.

Substituent Reagent/Conditions Product Yield Reference
Bromine (C₆H₄Br)Ethylamine, CuI, DMF, 100°C, 12 hrs3-(4-Aminophenyl)-5-(2,4-dichlorophenyl)oxadiazole68%
Chlorine (C₆H₃Cl₂)Thiophenol, K₂CO₃, DMSO, 80°C, 8 hrs3-(4-Bromophenyl)-5-(2,4-diphenylthio)oxadiazole52%

Key observations:

  • Bromine exhibits higher reactivity in NAS compared to chlorine due to weaker C-Br bonds.

  • Electron-withdrawing oxadiazole enhances ring activation for substitution .

Oxidation and Reduction Reactions

The oxadiazole ring and substituents participate in redox transformations:

Oxidation

Reagent Conditions Product Outcome
KMnO₄, H₂SO₄Reflux, 6 hrsCleavage to carboxylic acid derivativesPartial decomposition observed
Ozone (O₃)CH₂Cl₂, -78°C, 2 hrsRing-opening to form nitrile oxides89% conversion efficiency

Reduction

Reagent Conditions Product Yield
LiAlH₄, THF0°C → RT, 4 hrsReduced to aminomethyl derivatives41%
H₂, Pd/CEthanol, 50 psi, 12 hrsHydrogenolysis of halogens73%

Cyclization and Ring-Modification Reactions

The oxadiazole core participates in annulation reactions to form fused heterocycles:

Reagent Conditions Product Yield Application
POCl₃, PPA120°C, 3 hrsBenzimidazole-oxadiazole hybrids66%Antimicrobial agents
Maleic anhydride, ΔToluene, reflux, 8 hrsFuran-annulated derivatives58%Fluorescence probes

Mechanistic insight:

  • Cyclization often proceeds via electrophilic attack at the oxadiazole N-O bond .

  • Microwave-assisted methods improve yields (75–82%) compared to conventional heating .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction Type Catalyst System Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl boronic acids84%
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONaPrimary amines77%

Research Implications

  • Pharmaceutical relevance : Derivatives show enhanced binding to kinase targets (IC₅₀ = 0.2–1.8 μM) .

  • Materials science : Halogenated derivatives exhibit tunable luminescence (λₑₘ = 450–520 nm) .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole demonstrates activity against various bacterial strains. The presence of bromine and dichlorophenyl groups enhances its potency by influencing the compound's interaction with microbial membranes and enzymes .

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The halogen substituents are believed to play a crucial role in enhancing the compound's cytotoxicity against specific cancer cell lines .

Neuroprotective Effects
Recent findings indicate that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. The compound's ability to act as a cross-linking agent improves the durability of polymers used in various applications including coatings and adhesives .

Fluorescent Materials
The compound has potential applications in the development of fluorescent materials. Its unique structure allows for efficient light absorption and emission properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Agrochemicals

Pesticidal Activity
Research indicates that this compound exhibits pesticidal activity against certain pests affecting crops. Its mechanism is thought to involve disruption of cellular processes in target organisms, making it a candidate for developing new agrochemical formulations .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntimicrobial ActivityDisruption of microbial membranes
Anticancer PropertiesInduction of apoptosis and cell cycle arrest
Neuroprotective EffectsMitigation of oxidative stress
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical properties
Fluorescent MaterialsEfficient light absorption/emission
AgrochemicalsPesticidal ActivityDisruption of cellular processes in pests

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Case Study 2: Anticancer Activity

In vitro testing on various cancer cell lines demonstrated that treatment with this oxadiazole compound led to a significant reduction in cell viability compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Case Study 3: Polymer Applications

Research into polymer composites incorporating this compound showed enhanced mechanical strength and thermal resistance compared to traditional polymers without such additives.

作用机制

The mechanism of action of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce apoptosis by activating specific caspases.

相似化合物的比较

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
  • 3-(4-Fluorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
  • 3-(4-Methylphenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine substituents, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and potential applications. Compared to similar compounds, the bromine substituent may enhance its ability to interact with biological targets, making it a valuable molecule for drug discovery and development.

生物活性

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (CAS 381178-19-4) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring system is recognized for its potential in drug design, particularly for anticancer and anti-inflammatory applications. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxicity Studies : A study demonstrated that derivatives of oxadiazole showed potent cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds were reported to be in the micromolar range, indicating effective inhibition of cancer cell proliferation .
  • Mechanism of Action : The mechanism underlying the anticancer activity involves apoptosis induction. Flow cytometry assays revealed that compounds similar to this compound activate apoptotic pathways in cancer cells. This was evidenced by increased levels of pro-apoptotic proteins like p53 and caspase-3 cleavage .

Case Studies

  • Breast Cancer Cell Lines : In a comparative study involving several oxadiazole derivatives, this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value comparable to standard chemotherapeutics like Tamoxifen .
    CompoundCell LineIC50 (µM)Mechanism
    This compoundMCF-715.63Apoptosis induction
    TamoxifenMCF-710.38Estrogen receptor modulation
  • Molecular Docking Studies : Molecular docking simulations have indicated that the compound binds effectively to estrogen receptors (PDB ID: 3ERT), suggesting potential use as an anti-estrogenic agent in breast cancer therapy .

常见问题

Q. Q1. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole, and how are intermediates purified?

The compound is typically synthesized via a two-step condensation reaction :

Amidoxime Formation : Reacting 4-bromobenzonitrile with hydroxylamine hydrochloride under basic conditions generates the amidoxime intermediate.

Cyclization : The amidoxime reacts with 2,4-dichlorobenzoyl chloride in pyridine or DMSO, followed by purification via silica gel column chromatography (eluent: hexane/ethyl acetate). Yield optimization requires strict stoichiometric control (1:1 molar ratio) and reflux conditions (100–120°C, 2–4 hours) .

Q. Q2. What analytical techniques are critical for characterizing this oxadiazole derivative?

Key methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm aromatic substituents (e.g., 4-bromo and 2,4-dichloro groups show distinct splitting patterns).
    • IR : Validate oxadiazole ring formation (C=N stretch ~1600 cm⁻¹, C-O-C ~1250 cm⁻¹) .
  • Mass Spectrometry : HRMS ensures molecular formula accuracy (e.g., C₁₄H₇BrCl₂N₂O requires exact mass 391.89 g/mol) .
  • Melting Point : Consistent melting ranges (e.g., 176–293°C for analogous derivatives) indicate purity .

Q. Q3. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to toxicity via inhalation, skin contact, or ingestion.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. Q4. How do structural modifications influence the compound’s bioactivity, particularly in apoptosis induction?

SAR Insights :

  • Substituent Effects :
    • The 2,4-dichlorophenyl group enhances lipophilicity, improving membrane permeability.
    • 4-Bromophenyl stabilizes π-π interactions with hydrophobic protein pockets (e.g., TIP47, an IGF-II receptor binding protein) .
  • Activity Optimization : Replacing the 3-phenyl group with pyridyl or thiophene moieties (e.g., 5-(3-chlorothiophen-2-yl)) improves selectivity in cancer cell lines (e.g., T47D breast cancer, IC₅₀ < 10 µM) .

Q. Q5. What in vivo models have validated this compound’s anticancer potential, and what are key findings?

  • MX-1 Xenograft Model : A derivative (5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole) reduced tumor volume by 60% at 50 mg/kg (oral, q.d., 21 days) .
  • Mechanistic Studies : Flow cytometry revealed G₁-phase arrest in treated cells, followed by caspase-3 activation .

Q. Q6. How does crystallographic data inform drug design for oxadiazole derivatives?

  • Structural Insights : X-ray diffraction shows the oxadiazole ring is coplanar with the 4-bromophenyl group (dihedral angle < 5°), promoting stacking interactions with target proteins.
  • C-H···Cl Interactions : Stabilize crystal packing, which correlates with improved solubility in polar solvents (e.g., DMSO) .

Q. Q7. What strategies resolve contradictions in reported bioactivity data across studies?

  • Data Triangulation :
    • Compare cytotoxicity assays (e.g., MTT vs. ATP-luciferase) to account for false positives from redox-active compounds .
    • Validate target engagement via photoaffinity labeling (e.g., identifying TIP47 as a binding partner) .
  • Dosage Optimization : Address variability in IC₅₀ values (e.g., 1–20 µM) by standardizing cell culture conditions (e.g., serum-free media) .

Q. Q8. What computational methods support the design of novel oxadiazole analogs?

  • Docking Studies : Use AutoDock Vina to predict binding modes with targets like EGFR/VEGFR-2. Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the oxadiazole oxygen .
  • QSAR Models : Electron-withdrawing groups (e.g., -Cl, -Br) at the 2,4-positions enhance potency (r² > 0.85 in regression models) .

Methodological Recommendations

Q. For Synthesis :

  • Optimize cyclization using microwave-assisted synthesis (e.g., 150 W, 10 minutes) to reduce reaction time and improve yields (>75%) .

Q. For Biological Assays :

  • Pair apoptosis screening (Annexin V/PI staining) with transcriptomic profiling (RNA-seq) to identify off-target effects .

Q. For Structural Analysis :

  • Combine SC-XRD (single-crystal X-ray diffraction) with DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。